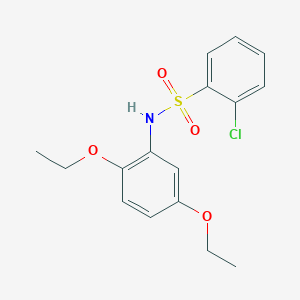
2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide, also known as CDB 2914, is a synthetic steroid compound that has been extensively studied for its potential use as an antiprogestin. It was first synthesized in the early 1990s and has since been the subject of numerous scientific investigations.
Mecanismo De Acción
2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide 2914 works by binding to the progesterone receptor and preventing it from activating certain genes that are involved in the growth and development of reproductive tissues. This leads to a decrease in the levels of estrogen and other hormones that are involved in these processes, resulting in a reduction in the size and activity of reproductive tissues.
Biochemical and Physiological Effects:
This compound 2914 has been shown to have a number of biochemical and physiological effects, including a reduction in the size and activity of reproductive tissues, a decrease in the levels of estrogen and other hormones, and an increase in the levels of certain enzymes that are involved in the breakdown of progesterone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide 2914 as a research tool is its potency as an antiprogestin. This makes it a valuable tool for studying the role of progesterone in reproductive tissues and for developing new therapies for conditions that are related to progesterone activity. However, one limitation of this compound 2914 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide 2914. One area of interest is the development of new therapies for conditions such as endometriosis and uterine fibroids. Another area of interest is the study of the role of progesterone in breast cancer, and the potential use of this compound 2914 as a treatment for this condition. Additionally, there is ongoing research into the development of new antiprogestins that may be more effective or have fewer side effects than this compound 2914.
Métodos De Síntesis
The synthesis of 2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide 2914 involves a series of chemical reactions that begin with the reaction of 2-chlorobenzenesulfonyl chloride with 2,5-diethoxyaniline. This is followed by the reaction of the resulting intermediate with 2,2-dimethoxypropane and lithium diisopropylamide. The final product is obtained by reacting the intermediate with chlorosulfonic acid.
Aplicaciones Científicas De Investigación
2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide 2914 has been studied extensively for its potential use as an antiprogestin. Progesterone is a hormone that plays a key role in the female reproductive system, and its inhibition has been shown to be effective in the treatment of a number of conditions, including endometriosis, uterine fibroids, and breast cancer. This compound 2914 has been shown to be a potent inhibitor of progesterone receptor activity, making it a promising candidate for the development of new therapies for these conditions.
Propiedades
IUPAC Name |
2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S/c1-3-21-12-9-10-15(22-4-2)14(11-12)18-23(19,20)16-8-6-5-7-13(16)17/h5-11,18H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUHKULYTRBQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627674.png)

![[2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7627689.png)


![1-Benzofuran-2-yl-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B7627705.png)
![4-N-benzyl-6-N-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627712.png)
![4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627718.png)
![3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid](/img/structure/B7627722.png)
![4-N-[1-(2-methylphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627728.png)

![3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7627740.png)
![4-[[(4,4-Difluorocyclohexanecarbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B7627747.png)
![2-[(4,4-Difluorocyclohexanecarbonyl)amino]-2-phenylacetic acid](/img/structure/B7627751.png)
